BenchChemオンラインストアへようこそ!

5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid

Scaffold Diversity Fragment-Based Drug Discovery Heterocyclic Chemistry

5-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid (CAS 1955540-85-8) is a heterocyclic compound featuring a 3,5'-biisoxazole core substituted with a furan-2-yl ring and a carboxylic acid moiety. With a molecular formula of C₁₂H₈N₂O₅ and molecular weight of 260.20 g/mol, it belongs to the biisoxazole class, which leverages the properties of two linked isoxazole rings for enhanced or novel biological activities.

Molecular Formula C12H8N2O5
Molecular Weight 260.20 g/mol
CAS No. 1955540-85-8
Cat. No. B6600756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid
CAS1955540-85-8
Molecular FormulaC12H8N2O5
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C(=O)O)C2=NOC(=C2)C3=CC=CO3
InChIInChI=1S/C12H8N2O5/c1-6-10(12(15)16)11(19-13-6)7-5-9(18-14-7)8-3-2-4-17-8/h2-5H,1H3,(H,15,16)
InChIKeyONBROHNJHFEBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid: A Structurally Differentiated Biisoxazole Scaffold for Medicinal Chemistry and Chemical Biology


5-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid (CAS 1955540-85-8) is a heterocyclic compound featuring a 3,5'-biisoxazole core substituted with a furan-2-yl ring and a carboxylic acid moiety. With a molecular formula of C₁₂H₈N₂O₅ and molecular weight of 260.20 g/mol, it belongs to the biisoxazole class, which leverages the properties of two linked isoxazole rings for enhanced or novel biological activities [1]. Its computed LogP of 1.2 and topological polar surface area (TPSA) of 103 Ų suggest moderate lipophilicity and hydrogen-bonding capacity, distinguishing it from simpler mono-isoxazole analogs [2]. The compound is commercially available at ≥95% purity from multiple reputable suppliers, positioning it as an accessible starting point for derivatization and structure-activity relationship (SAR) exploration .

Why Generic Isoxazole Building Blocks Cannot Replace 5-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid in SAR-Driven Projects


In-class isoxazole compounds cannot be simply interchanged due to profound differences in scaffold architecture that dictate binding interactions. Mono-isoxazole analogs such as 5-(furan-2-yl)isoxazole-3-carboxylic acid (CAS 98434-06-1) or 3-methylisoxazole-4-carboxylic acid (CAS 17153-20-7) lack the extended biisoxazole framework present in the target compound [1]. This biisoxazole core introduces additional hydrogen-bond acceptor sites and conformational constraints that can alter target engagement. Furthermore, the simultaneous presence of a 3-methyl group on one isoxazole ring and a furan-2-yl substituent on the other creates a unique spatial arrangement of pharmacophoric features that is absent in simpler analogs. Procurement of a different isoxazole building block would result in a fundamentally different chemical entity with unpredictable SAR outcomes, making the target compound irreplaceable for projects specifically designed around the 3,5'-biisoxazole scaffold.

Quantitative Differentiation Evidence for 5-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid Versus Representative Analogs


Scaffold Complexity: Biisoxazole Core vs. Mono-Isoxazole Analogs

The target compound incorporates a 3,5'-biisoxazole core, consisting of two directly linked isoxazole rings, whereas the comparator 5-(furan-2-yl)isoxazole-3-carboxylic acid (CAS 98434-06-1) is a mono-isoxazole. This architectural difference increases the number of heteroatom hydrogen-bond acceptors from 4 (mono-isoxazole) to 7 (biisoxazole), expanding opportunities for target engagement [1]. The rigid biisoxazole linkage also reduces rotational degrees of freedom compared to a hypothetical single-bond spacer, pre-organizing the molecule for specific binding conformations [2].

Scaffold Diversity Fragment-Based Drug Discovery Heterocyclic Chemistry

Hydrophobic/Lipophilic Balance: Furan-Substituted Biisoxazole vs. Methyl-Only Biisoxazole Analogs

The target compound's computed XLogP3-AA value of 1.2 reflects the balanced lipophilicity imparted by the furan ring [1]. In contrast, a structurally related biisoxazole analog lacking the furan ring, 3-methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid (CAS 849066-63-3), is expected to exhibit a lower LogP due to the absence of the conjugated furan system . This difference in lipophilicity can affect membrane permeability, solubility, and non-specific protein binding.

Physicochemical Properties LogP Optimization Medicinal Chemistry Design

Derivatization Potential: Carboxylic Acid Handle on a Hindered Biisoxazole Scaffold

The carboxylic acid group at the 4-position of the 3-methylisoxazole ring provides a versatile synthetic handle for amide bond formation, esterification, or hydrazide synthesis. This contrasts with 5-(5-ethyl-1,2-oxazol-3-yl)-3-methyl-1,2-oxazole-4-carboxylic acid (CAS 2059935-74-7), where an ethyl substituent replaces the furan ring on the distal isoxazole . The furan ring in the target compound offers an additional site for electrophilic aromatic substitution or Diels-Alder cycloaddition, providing orthogonal derivatization pathways not available with alkyl-substituted analogs [1].

Chemical Biology PROTAC Design Amide Coupling Bioconjugation

Commercial Availability: Consistent 95%+ Purity Across Multiple Independent Suppliers

The target compound is stocked by at least four independent suppliers (Fujifilm Wako, CymitQuimica, Leyan, and Enamine) at a minimum purity of 95% . This is in contrast to many closely related biisoxazole analogs, such as 3,3′,5-trimethyl-[4,5′-biisoxazole]-4′-carboxylic acid derivatives, which are often custom-synthesized with longer lead times and variable purity . Multi-supplier availability reduces procurement risk and ensures batch-to-batch consistency for reproducible research.

Procurement Reliability Supply Chain Quality Assurance

Procurement-Guided Application Scenarios for 5-[5-(Furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid


Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Campaigns

The compound's biisoxazole core, with a molecular weight of 260.20 g/mol and moderate lipophilicity (XLogP3 = 1.2), positions it as a suitable fragment-sized scaffold for FBDD libraries [1]. Its 7 hydrogen-bond acceptor sites and the rigid bicyclic architecture provide unique three-dimensional pharmacophoric features that differentiate it from flat, mono-isoxazole fragments. Procurement of this scaffold enables scaffold-hopping exercises away from saturated heterocycles or simple phenyl-isoxazole series, leveraging the furan ring for additional π-stacking or halogen-bond replacement interactions . The carboxylic acid handle allows rapid amide library synthesis for initial SAR exploration.

PROTAC Linker Attachment and Bifunctional Degrader Design

The presence of two chemically distinct reactive sites—the carboxylic acid for amide/ester conjugation and the furan ring for orthogonal functionalization—makes this compound a strategic choice for PROTAC (Proteolysis Targeting Chimera) design [1]. The biisoxazole core provides a rigid, extended linker geometry that can influence ternary complex formation and degradation efficiency. At 95% minimum purity with multi-supplier availability , this building block can be procured reliably for parallel synthesis of degrader libraries targeting E3 ligase recruitment.

Kinase Inhibitor and ATP-Binding Site Ligand Design

Isoxazole-based compounds have established precedent as kinase hinge-binding motifs, and the biisoxazole extension present in this compound may offer enhanced hinge-region hydrogen bonding compared to mono-isoxazole analogs [1]. The computed TPSA of 103 Ų is within the favorable range for kinase inhibitor permeability, while the furan substituent provides additional hydrophobic contact opportunities in the adenine-binding pocket. Researchers prioritizing procurement of novel hinge-binding scaffolds with differentiated IP space should consider this compound over overexploited pyrazolopyrimidine or quinazoline cores.

Metal-Chelating Agent and Metallo-Beta-Lactamase Inhibitor Research

Heterocyclic carboxylic acids linked to oxazole and furan rings have been investigated as inhibitors of metalloenzymes such as E. coli methionine aminopeptidase (MetAP) [1]. The target compound's biisoxazole framework incorporates four heterocyclic nitrogen/oxygen atoms that can participate in metal coordination, while the carboxylic acid group can anchor to a catalytic zinc or iron ion. This structural profile, combined with the compound's ready commercial availability , supports its use as a starting point for synthesizing chelating inhibitor libraries targeting bacterial metallo-beta-lactamases or other dinuclear metalloenzymes.

Quote Request

Request a Quote for 5-[5-(furan-2-yl)-1,2-oxazol-3-yl]-3-methyl-1,2-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.